8-naphthyridin-2(1H)-one
Description
Significance in Heterocyclic Chemistry and Privileged Scaffolds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to the field of chemistry, with a vast number of pharmaceuticals and biologically active compounds featuring these structures. Within this broad class, certain core structures, known as "privileged scaffolds," appear frequently in a variety of biologically active compounds. The 1,8-naphthyridine (B1210474) nucleus is recognized as one such privileged scaffold. researchgate.netnih.govdntb.gov.ua This is attributed to its ability to present substituents in a well-defined three-dimensional arrangement, allowing for precise interactions with biological targets.
The 1,8-naphthyridin-2(1H)-one moiety, as a key derivative of the 1,8-naphthyridine core, has been extensively explored in medicinal chemistry. researchgate.net Its structure is a component of various compounds with a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govontosight.ai The presence of both hydrogen bond donors and acceptors, along with a planar aromatic system, allows for diverse interactions with biomolecules such as enzymes and receptors. For instance, derivatives of 1,this compound have been investigated as inhibitors of HIV integrase and as cannabinoid receptor ligands. acs.orgacs.org
Isomeric Naphthyridinones and Structural Classification of the this compound Moiety
The naphthyridine family comprises six distinct isomers based on the positions of the two nitrogen atoms in the bicyclic framework: 1,5-, 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridine. Consequently, a variety of isomeric naphthyridinones can exist, each with unique physical and chemical properties. mdpi.com The position of the nitrogen atoms significantly influences factors like melting point, solubility, and reactivity.
This compound belongs to the 1,8-naphthyridine subfamily. Its structure is characterized by a carbonyl group at the 2-position of the 1,8-naphthyridine core. This compound can exist in tautomeric forms, primarily the keto form (1,this compound) and the enol form (1,8-naphthyridin-2-ol). This keto-enol tautomerism can influence its chemical reactivity and biological interactions. The molecule possesses a planar geometry and has a molecular weight of 146.15 g/mol .
| Isomeric Naphthyridinone | Key Structural Features | Reported Applications/Properties |
|---|---|---|
| 1,5-Naphthyridin-2(1H)-one | Nitrogen atoms at positions 1 and 5. | Component of natural products; exhibits a range of pharmacological activities. |
| 1,6-Naphthyridin-2(1H)-one | Nitrogen atoms at positions 1 and 6. | Studied for various biomedical applications. mdpi.com |
| 2,7-Naphthyridin-1(2H)-one | Nitrogen atoms at positions 2 and 7. | Derivatives have been synthesized and studied for their chemical properties. |
| This compound | Nitrogen atoms at positions 1 and 8. | Privileged scaffold in medicinal chemistry with diverse biological activities. researchgate.netnih.gov |
Historical Development and Current Research Directions
The synthesis of naphthyridines was first reported in the early 20th century, with the Friedländer synthesis being a classical method for their preparation. nih.govacs.org Over the years, various synthetic methodologies have been developed to access the 1,this compound core and its derivatives. researchgate.net These methods often involve the cyclization of appropriately substituted pyridine (B92270) precursors. mdpi.comacs.org
Current research on this compound and its derivatives is highly active and multifaceted. A significant focus remains on its applications in medicinal chemistry. Researchers are actively designing and synthesizing novel derivatives with enhanced biological activities and selectivity for specific targets. ontosight.airesearchgate.net For example, recent studies have explored their potential as:
Anticancer agents: Certain derivatives have shown the ability to inhibit cancer cell proliferation and induce apoptosis. ontosight.ai
Antimicrobial agents: The scaffold is being used to develop new antibiotics to combat resistant bacterial strains.
Antiviral agents: Notably, derivatives are being investigated as inhibitors of HIV-1 integrase and RNase H. acs.orgumn.edu
Cannabinoid receptor modulators: The 1,this compound-3-carboxamide scaffold has been identified as a promising starting point for developing selective CB2 receptor ligands. acs.orgnih.gov
Beyond medicinal applications, the unique photophysical properties of some 1,8-naphthyridine derivatives are being explored for their use as fluorescent probes in biological imaging. dntb.gov.ua The development of more efficient and sustainable synthetic methods, including the use of green chemistry principles, is also an ongoing area of research. nih.govacs.orgevitachem.com
| Research Area | Specific Focus | Key Findings/Potential |
|---|---|---|
| Medicinal Chemistry | Anticancer, antimicrobial, antiviral, and receptor modulation. ontosight.aiacs.orgacs.org | Development of new therapeutic agents with improved efficacy and selectivity. |
| Materials Science | Fluorescent probes for biological imaging. dntb.gov.ua | Creation of tools for visualizing cellular processes. |
| Synthetic Chemistry | Development of efficient and sustainable synthetic routes. nih.govacs.org | Greener and more cost-effective production of this compound and its derivatives. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9N3O4 |
|---|---|
Molecular Weight |
235.20 g/mol |
IUPAC Name |
7-ethoxy-6-nitro-4aH-1,8-naphthyridin-2-one |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10-7(13(15)16)5-6-3-4-8(14)11-9(6)12-10/h3-6H,2H2,1H3 |
InChI Key |
QCBDUOSJWBOBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC2=NC(=O)C=CC2C=C1[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 8 Naphthyridin 2 1h One Derivatives
Established Synthetic Routes
Classical condensation and cyclization reactions form the bedrock of 8-naphthyridin-2(1H)-one synthesis, offering reliable and versatile methods for constructing the core bicyclic structure.
Ring-Forming Cyclization Reactions
Several named reactions, traditionally used for quinoline (B57606) synthesis, have been adapted for the preparation of naphthyridinone skeletons. These methods typically involve the condensation of an aminopyridine precursor with a 1,3-dicarbonyl compound or its equivalent, followed by an acid-catalyzed cyclization and dehydration.
The Knorr quinoline synthesis , for instance, involves the reaction of a β-ketoanilide with sulfuric acid to yield a 2-hydroxyquinoline. wikipedia.orgdrugfuture.comsynarchive.com In the context of this compound synthesis, this would conceptually involve the cyclization of a β-keto-N-(pyridin-2-yl)amide. The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org
The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of anilines with β-diketones. iipseries.orgwikipedia.orgnih.gov The adaptation of this method to aminopyridines allows for the synthesis of the corresponding naphthyridine derivatives. The reaction mechanism involves the formation of an enamine intermediate from the aniline (B41778) and β-diketone, which then undergoes acid-catalyzed cyclization and dehydration. wikipedia.org Polyphosphoric acid (PPA) is often used as the acid catalyst and dehydrating agent. wikipedia.org
The Conrad-Limpach synthesis is a well-established method for producing 4-hydroxyquinolines from the condensation of anilines with β-ketoesters. nih.govnih.gov This reaction is thermally driven, often requiring high temperatures for the cyclization of the intermediate Schiff base. nih.gov Its application to aminopyridines provides a pathway to hydroxynaphthyridinone derivatives.
The Friedländer annulation is one of the most versatile and widely employed methods for the synthesis of quinolines and, by extension, naphthyridines. nih.govresearchgate.net This reaction involves the condensation of a 2-aminopyridine-3-carbaldehyde or a 2-aminopyridine-3-ketone with a compound containing an activated methylene (B1212753) group (e.g., ketones, esters, nitriles). The reaction is typically catalyzed by either an acid or a base. nih.govresearchgate.net Greener synthetic approaches have been developed, utilizing water as a solvent and catalysts like choline (B1196258) hydroxide (B78521), an inexpensive and biocompatible ionic liquid. wikipedia.org This method has been successfully applied to the gram-scale synthesis of 1,8-naphthyridine (B1210474) derivatives. wikipedia.org
| Reaction Name | Key Reactants | Typical Catalyst/Conditions | Product Type |
|---|---|---|---|
| Knorr Synthesis | β-keto-N-(pyridin-2-yl)amide | Strong acid (e.g., H₂SO₄, PPA) | 2-Hydroxy-naphthyridinone |
| Combes Synthesis | Aminopyridine, β-diketone | Strong acid (e.g., H₂SO₄, PPA) | Substituted Naphthyridine |
| Conrad-Limpach Synthesis | Aminopyridine, β-ketoester | High temperature | 4-Hydroxy-naphthyridinone |
| Friedländer Annulation | 2-Aminonicotinaldehyde/ketone, Activated methylene compound | Acid or Base (e.g., Choline hydroxide in water) | Substituted Naphthyridine/Naphthyridinone |
Condensation Reactions with Activated Methylene Compounds
The condensation of 2-aminonicotinaldehydes with compounds possessing an activated methylene group is a cornerstone of the Friedländer synthesis and related methodologies for constructing the this compound ring system. acs.org The reactivity of the methylene group, flanked by electron-withdrawing groups, facilitates the initial aldol-type condensation, which is followed by cyclization and dehydration to form the second pyridine (B92270) ring. A wide variety of active methylene compounds can be employed, leading to a diverse array of substituents on the newly formed ring. This approach is highly valued for its modularity and the ability to introduce functional groups that can be further elaborated. acs.org
Advanced and Stereoselective Synthetic Strategies
To overcome the limitations of classical methods and to access more complex and stereochemically defined this compound derivatives, advanced synthetic strategies have been developed. These include pericyclic reactions and transition metal-catalyzed cross-coupling reactions.
Pericyclic Reactions (e.g., Inverse Electron-Demand Diels-Alder, Microwave-Activated)
Pericyclic reactions, which proceed through a concerted, cyclic transition state, offer a powerful tool for the construction of cyclic systems with high stereocontrol. The inverse electron-demand Diels-Alder (IEDDA) reaction is particularly useful for the synthesis of nitrogen-containing heterocycles. In this reaction, an electron-deficient diene reacts with an electron-rich dienophile.
A notable application of this strategy is the synthesis of 1-substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones. This method utilizes 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain as the diene component. The intramolecular IEDDA reaction is often activated by microwave irradiation at high temperatures, leading to the formation of the dihydronaphthyridinone core in excellent yields. This approach allows for significant diversity in the substituents on the bicyclic scaffold.
Transition Metal-Catalyzed Cross-Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules by enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate. This reaction is widely used for the synthesis of biaryls and has been successfully applied to the functionalization of naphthyridine and naphthyridinone scaffolds. synarchive.comchempedia.infoyonedalabs.comkthmcollege.ac.indaneshyari.comrsc.orgmdpi.com
For the synthesis of substituted this compound derivatives, a common strategy involves the Suzuki-Miyaura coupling of a halogenated naphthyridinone precursor with a suitable boronic acid. This allows for the introduction of a wide range of aryl and heteroaryl substituents at specific positions on the naphthyridinone core, which is particularly useful for structure-activity relationship studies in drug discovery. researchgate.net The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and preventing side reactions. yonedalabs.comdaneshyari.com
| Naphthyridine Substrate | Boronic Acid/Ester | Catalyst System | Product | Key Features |
|---|---|---|---|---|
| Halo-naphthyridinone | Aryl/Heteroaryl boronic acid | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | Aryl/Heteroaryl-substituted naphthyridinone | High tolerance for various functional groups. |
| 2-Amino-halo-1,8-naphthyridine | Aryl boronic acid | Palladium catalyst, low catalyst loading | 2-Amino-aryl-1,8-naphthyridine | Can be performed without protection of the amino group. synarchive.com |
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. kthmcollege.ac.inwikipedia.orgorganic-chemistry.orglibretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. kthmcollege.ac.inwikipedia.orgorganic-chemistry.orglibretexts.org While specific examples of Sonogashira coupling directly on the this compound ring system are not extensively documented in the provided search results, the general principles of this reaction can be applied to halo-substituted derivatives. For instance, a 3-halo-1,this compound could be coupled with a terminal alkyne to introduce an alkynyl substituent at the C3-position.
The reaction would likely proceed under standard Sonogashira conditions, employing a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) or diisopropylamine, which can also serve as the solvent. nrochemistry.com The reactivity of the halide would follow the general trend of I > Br > Cl. nrochemistry.com
Interactive Data Table: Representative Sonogashira Coupling Conditions
| Aryl Halide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Yield (%) |
| 3-Iodo-1,this compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Diisopropylamine | THF | Predicted high |
| 3-Bromo-1,this compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Triethylamine | DMF | Predicted moderate to high |
*Predicted yields are based on general Sonogashira reaction efficiency.
Heck Reaction
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a versatile tool for the formation of carbon-carbon bonds. organic-chemistry.org In the context of naphthyridinone synthesis, a unique tandem Heck-lactamization has been reported for the formation of a 1,6-naphthyridin-2(1H)-one ring system, which shares a similar core structure. nih.gov This suggests that intramolecular Heck reactions could be a viable strategy for the synthesis of the this compound scaffold.
An alternative approach involves the intermolecular Heck coupling of a pre-existing halo-naphthyridinone. For example, a 3-iodo-1,this compound could be reacted with an alkene, such as a protected glycal, in the presence of a palladium catalyst to form a C-C bond at the 3-position. However, attempts at direct halogenation of the 1,this compound starting material have been reported as unsuccessful, indicating that the halo-substituted precursor may need to be synthesized through a different route.
Interactive Data Table: Example of a Tandem Heck-Lactamization Reaction
| Acrylanilide | Halogenated Pyridine | Catalyst | Product |
| Acrylanilides | 4-Bromo-2-chloro-3-iodo-pyridine | Palladium acetate | 5-Chloro-1-aryl-1,6-naphthyridin-2(1H)-ones |
Ullmann Amination (C-N Coupling)
The Ullmann condensation, specifically the copper-catalyzed C-N coupling (also known as the Goldberg reaction), is a classical method for the formation of aryl-nitrogen bonds. researchgate.net This reaction is particularly useful for the amination of aryl halides. The conversion of 2-bromo-1,8-naphthyridine (B171627) to 2-amino-1,8-naphthyridine has been shown to proceed, in part, through an unusual SN(AE)tele substitution pathway when using KNH₂/NH₃. chemspider.com More conventional Ullmann conditions, employing a copper catalyst, a ligand, and a base, can also be envisioned for the amination of halo-substituted 8-naphthyridin-2(1H)-ones.
For example, the reaction of a 3-bromo-1,this compound with an amine in the presence of a copper(I) source like CuI and a ligand such as an amino acid or 1,10-phenanthroline (B135089) would be expected to yield the corresponding 3-amino derivative.
Interactive Data Table: Representative Ullmann C-N Coupling Conditions
| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent |
| 2-Bromo-1,8-naphthyridine | KNH₂ | - | - | NH₃ | Liquid NH₃ |
| 3-Bromo-1,this compound | Aniline | CuI | L-proline | K₂CO₃ | DMSO |
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. researchgate.nettandfonline.comorganic-chemistry.org Several MCRs have been developed for the synthesis of 1,8-naphthyridine derivatives. researchgate.nettandfonline.comorganic-chemistry.org
One such approach involves the three-component condensation of a substituted 2-aminopyridine, an active methylene compound (like malononitrile (B47326) or ethyl cyanoacetate), and an aromatic aldehyde. researchgate.netorganic-chemistry.org This reaction can be catalyzed by N-bromosulfonamides such as N,N,N',N'-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N'-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) under mild, room temperature conditions, affording trisubstituted 2-amino-1,8-naphthyridines in good to high yields (65-90%). researchgate.netorganic-chemistry.org While these examples lead to 2-amino-1,8-naphthyridines, modifications to the starting materials could potentially lead to the this compound core.
Interactive Data Table: Multicomponent Synthesis of 1,8-Naphthyridine Derivatives
| 2-Aminopyridine Derivative | Active Methylene Compound | Aldehyde | Catalyst | Solvent | Yield (%) |
| 2-Aminopyridine | Malononitrile | Benzaldehyde | TBBDA | Acetonitrile | 88 |
| 2-Amino-5-chloropyridine | Ethyl cyanoacetate | 4-Chlorobenzaldehyde | PBBS | Acetonitrile | 85 |
One-Pot and Sequential Synthetic Protocols
One-pot and sequential synthetic protocols are valuable for improving reaction efficiency, reducing waste, and simplifying purification processes. For the synthesis of 1,8-naphthyridone analogues, an efficient one-pot procedure has been developed for the preparation of substituted 1,8-naphthyridin-4-one derivatives, highlighting the utility of this approach within the broader naphthyridinone family. nih.gov
Annulated 1,8-naphthyridines have been synthesized via a one-pot reaction of an aromatic aldehyde, malononitrile dimer, and an enehydrazinoketone, yielding complex polycyclic structures in good yields (65-90%). researchgate.net Furthermore, a one-pot sequence involving Staudinger/aza-Wittig/Castagnoli-Cushman reactions has been employed to create novel polyheterocyclic systems, demonstrating the power of sequential reactions in building molecular complexity. mdpi.comnih.gov
Organometallic Reagent-Based Syntheses (e.g., Grignard Reactions)
Organometallic reagents, such as Grignard reagents, are powerful nucleophiles used for the formation of carbon-carbon bonds. nih.govresearchgate.net While direct addition to the this compound ring is not a common strategy, these reagents are instrumental in the synthesis of precursors. For instance, Grignard reagents can be added to nitriles, such as 2-chloronicotinonitrile, to form ketone intermediates which can then be cyclized to form the naphthyridinone ring.
The reaction of a Grignard reagent (R-MgX) with 2-chloronicotinonitrile would initially form an imine intermediate after nucleophilic addition to the nitrile group. Subsequent hydrolysis would yield a 2-chloro-3-acylpyridine, a key precursor for cyclization to a substituted this compound.
Interactive Data Table: Grignard Reagent Application in Precursor Synthesis
| Nitrile | Grignard Reagent | Intermediate Product | Subsequent Reaction |
| 2-Chloronicotinonitrile | Phenylmagnesium bromide | 2-Chloro-3-benzoylpyridine | Cyclization |
Reactions Involving Aza-Wittig and Staudinger Methodologies
The aza-Wittig reaction, which involves the reaction of an iminophosphorane with a carbonyl group, is a key method for the synthesis of N-heterocycles. wikipedia.org A particularly effective strategy for the synthesis of 1,8-naphthyridine derivatives is the tandem aza-Wittig/electrocyclic ring closure. researchgate.net In this approach, an appropriately substituted pyridine bearing both an azide (B81097) and a carbonyl precursor is treated with a phosphine (B1218219). The azide is converted to an iminophosphorane via the Staudinger reaction, which then undergoes an intramolecular aza-Wittig reaction with the carbonyl group to form an imine. researchgate.netscispace.com This is followed by an electrocyclic ring closure to furnish the 1,8-naphthyridine ring system. researchgate.net
This methodology has been used to synthesize various substituted 1,8-naphthyridines in yields ranging from 60% to 97%. researchgate.net The starting materials are typically functionalized pyridines that are readily prepared. The Staudinger reaction is the initial step, where an organic azide reacts with a phosphine (e.g., triphenylphosphine) to form an iminophosphorane with the concomitant loss of nitrogen gas. libretexts.org This intermediate is then poised for the subsequent intramolecular cyclization. One-pot procedures combining the Staudinger and aza-Wittig reactions are particularly efficient for constructing complex heterocyclic frameworks. mdpi.comnih.govnih.gov
Interactive Data Table: Aza-Wittig/Electrocyclization for 1,8-Naphthyridine Synthesis
| Starting Material | Reagent | Key Intermediate | Product Type | Yield (%) |
| 2-Chloro-6-azido-5-vinylnicotinaldehyde | Triphenylphosphine | Iminophosphorane | Substituted 1,8-Naphthyridine | High |
| 2-Ethoxy-3-cyano-5-(2-ethoxycarbonylvinyl)-6-azidopyridine | Triphenylphosphine, Isocyanate | Carbodiimide | Substituted 1,this compound | 60-97 |
Selective Functionalization and Derivatization Strategies
The strategic functionalization of the this compound nucleus is essential for modulating its physicochemical and biological properties. Various methods have been developed to introduce substituents at specific positions of the bicyclic ring system.
Halogenation of the this compound core serves as a gateway to a wide array of derivatives through subsequent cross-coupling and nucleophilic substitution reactions. For instance, treatment of 8-naphthyridin-2(1H)-ones with phosphorus oxychloride (POCl₃) can convert the pyridone moiety into a 2-chloro-1,8-naphthyridine (B101967). This transformation is a key step, as the chloro substituent can then be displaced by various nucleophiles or participate in palladium-catalyzed cross-coupling reactions. Bromination at the C3 position has also been reported, yielding 3-bromo-1,8-naphthyridin-2(1H)-ones, which are versatile intermediates for further derivatization.
Palladium-catalyzed cross-coupling reactions are powerful tools for the selective formation of carbon-carbon and carbon-heteroatom bonds on the this compound scaffold. The Buchwald-Hartwig amination, for example, has been successfully employed for the synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones from their 3-bromo precursors. This reaction allows for the introduction of a diverse range of amino groups at the C3 position. While not extensively reported specifically for this compound, other palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings are, in principle, applicable to halo-substituted derivatives, enabling the introduction of aryl, vinyl, and alkynyl moieties, respectively.
C-H activation represents a modern and efficient approach to functionalization, avoiding the need for pre-functionalized starting materials. While specific applications to the this compound core are still emerging, rhodium-catalyzed C-H activation has been demonstrated for the regioselective synthesis of other naphthyridinone isomers. Such strategies hold promise for the direct introduction of functional groups at various positions on the this compound ring. Directed ortho-metalation (DoM) is another potential strategy, where a directing group on the ring guides the deprotonation and subsequent functionalization of an adjacent position.
The table below summarizes some of the key selective functionalization strategies for the this compound core.
| Functionalization Strategy | Position | Reagents/Catalysts | Introduced Functional Group |
| Halogenation | C2 (as 2-chloro-1,8-naphthyridine) | POCl₃ | Chlorine |
| Halogenation | C3 | Brominating agents | Bromine |
| Buchwald-Hartwig Amination | C3 | Pd catalyst, ligand, base, amine | Amino group |
| Suzuki Coupling (potential) | Halogenated positions | Pd catalyst, boronic acid/ester | Aryl/vinyl group |
| Heck Reaction (potential) | Halogenated positions | Pd catalyst, alkene | Vinyl group |
| Sonogashira Coupling (potential) | Halogenated positions | Pd/Cu catalysts, alkyne | Alkynyl group |
Environmentally Conscious and Green Chemistry Syntheses
The development of environmentally friendly synthetic methods is a growing priority in chemical research. For the synthesis of this compound and its derivatives, several green chemistry approaches have been explored, primarily focusing on the construction of the parent 1,8-naphthyridine ring system, which can then be converted to the desired 2-one.
Ionic liquids (ILs) have emerged as green alternatives to volatile organic solvents due to their low vapor pressure, thermal stability, and recyclability. The Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, has been successfully performed using basic ionic liquids as both the solvent and catalyst. For instance, the condensation of 2-aminonicotinaldehyde with α-methylene carbonyl compounds to yield 1,8-naphthyridines has been efficiently catalyzed by choline hydroxide and other basic imidazolium-based ionic liquids. nih.govacs.org These reactions often proceed under mild conditions with high yields, and the ionic liquid can be recovered and reused.
Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The Friedländer synthesis of 1,8-naphthyridines has been successfully conducted in an aqueous medium. nih.gov In some instances, a biocompatible ionic liquid like choline hydroxide is used as a catalyst in water, combining the benefits of both green reaction media. nih.gov These methods avoid the use of hazardous organic solvents and often allow for simple product isolation.
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for solvents altogether. Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has been effectively applied to the Friedländer condensation for the preparation of 1,8-naphthyridines. These reactions are often catalyzed by solid supports like montmorillonite (B579905) K10 clay or reagents such as lithium chloride and are characterized by short reaction times, high yields, and operational simplicity. Grinding the reactants with a catalyst at room temperature is another solvent-free approach that has been reported for this transformation.
The following table provides an overview of green synthesis methodologies for the 1,8-naphthyridine scaffold.
| Green Chemistry Approach | Catalyst/Medium | Key Advantages |
| Ionic Liquid-Catalyzed | Choline hydroxide, [Bmmim][Im] | Recyclable, mild conditions, high yields |
| Aqueous Medium Synthesis | Water, often with a catalyst | Non-toxic, safe, simple work-up |
| Solvent-Free Conditions | Microwave irradiation, grinding | No solvent, rapid, high efficiency |
Chemical Reactivity and Transformations of the this compound Core
The chemical reactivity of the this compound core is dictated by the interplay of the two fused heterocyclic rings: a pyridine ring and a 2-pyridone ring. The electron-rich nature of the 2-pyridone moiety and the electron-deficient character of the pyridine ring influence the regioselectivity of electrophilic and nucleophilic substitution reactions.
The presence and nature of substituents on the this compound ring can significantly alter its reactivity. The electronic properties of substituents are commonly quantified by Hammett constants (σ), where negative values indicate electron-donating groups (EDGs) and positive values signify electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs) , such as amino (-NH₂) and alkoxy (-OR) groups, increase the electron density of the aromatic system. When present on the this compound core, they enhance its nucleophilicity, making it more susceptible to electrophilic attack. EDGs on the pyridine ring (positions C5, C6, C7) can partially alleviate its electron-deficient character, while EDGs on the pyridone ring (positions C3, C4) further enhance its electron-rich nature.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density of the ring system. EWGs make the this compound core more electrophilic and thus more reactive towards nucleophiles. The placement of EWGs is crucial for activating the ring for nucleophilic aromatic substitution (SNAr). For instance, an EWG at a position ortho or para to a leaving group (like a halogen) can stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the substitution reaction.
The pyridone ring itself contains an amide functionality, where the nitrogen atom acts as an electron-donating group through resonance, while the carbonyl group is electron-withdrawing. This makes the C3 and C4 positions relatively electron-rich and susceptible to electrophilic attack. Conversely, the pyridine ring is inherently electron-deficient, and its reactivity towards nucleophiles is enhanced by the presence of EWGs.
The table below illustrates the expected influence of different substituent patterns on the reactivity of the this compound core.
| Substituent Position | Substituent Type | Expected Influence on Reactivity |
| C3, C4 | EDG (-NH₂, -OR) | Increased reactivity towards electrophiles at these positions. |
| C3, C4 | EWG (-NO₂, -CN) | Decreased reactivity towards electrophiles; potential for nucleophilic attack if a leaving group is present. |
| C5, C6, C7 | EDG (-NH₂, -OR) | Decreased reactivity towards nucleophiles on the pyridine ring. |
| C5, C6, C7 | EWG (-NO₂, -CN) | Increased reactivity towards nucleophiles, especially at positions ortho and para to the EWG. |
Ring Opening and Degradation Pathways
The bicyclic structure of this compound derivatives exhibits considerable stability; however, under specific conditions, the ring system can undergo cleavage or degradation. Research into these pathways is crucial for understanding the compound's stability and potential metabolic fate.
One documented instance of degradation involves the thermal decomposition of a polyfunctionally substituted 1,8-naphthyridin-2-one. Specifically, refluxing 7-amino-6-carbethoxy-3-cyano-1,4-dimethyl-1,this compound with secondary amines such as piperidine (B6355638) or morpholine (B109124) does not lead to the expected nucleophilic substitution product. Instead, the reaction induces a thermal decomposition, yielding 6-amino-3-cyano-1,4-dimethyl-pyridin-2(1H)-one. researchgate.netyoutube.com This suggests a pathway where the pyridine ring fused to the pyridone is cleaved, leading to a substituted pyridone derivative.
In the context of biological degradation, studies on nalidixic acid, a derivative of 1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, have shown that microbiological metabolism primarily occurs on the substituents. Various fungal species, including Penicillium adametzi, metabolize nalidixic acid by hydroxylating the 7-methyl group to a 7-hydroxymethyl group, which can be further oxidized to a 7-carboxylic acid. mdpi.com Importantly, no evidence was found for the metabolic breakdown of the fundamental naphthyridine nucleus itself, indicating a significant resistance of the core structure to microbial degradation. mdpi.com
Furthermore, ring fission has been observed in the broader 1,8-naphthyridine class under harsh reaction conditions. The reaction of 3-chloro-1,8-naphthyridine (B1589327) with potassium amide in liquid ammonia (B1221849) resulted in not only the expected amino-substituted products but also 2-amino-3-ethynylpyridine and 3-ethynyl-2-(formylamino)pyridine. The formation of these pyridine derivatives indicates a fission of the bond between the C(2) and C(3) atoms of the naphthyridine ring. sigmaaldrich.com
| Derivative | Conditions | Products | Pathway | Reference(s) |
| 7-Amino-6-carbethoxy-3-cyano-1,4-dimethyl-1,this compound | Reflux with piperidine or morpholine | 6-Amino-3-cyano-1,4-dimethyl-pyridin-2(1H)-one | Thermal Decomposition | researchgate.netyoutube.com |
| Nalidixic acid | Microbiological metabolism (e.g., Penicillium adametzi) | 7-Hydroxymethyl and 7-carboxy derivatives | Side-chain oxidation | mdpi.com |
| 3-Chloro-1,8-naphthyridine | Potassium amide in liquid ammonia | 2-Amino-3-ethynylpyridine, 3-ethynyl-2-(formylamino)pyridine | C(2)-C(3) bond fission | sigmaaldrich.com |
Electrophilic and Nucleophilic Reactions
The this compound scaffold possesses distinct sites for both electrophilic and nucleophilic attack, allowing for extensive functionalization.
Electrophilic Reactions
The electron-rich nature of the 1,this compound ring system makes it susceptible to electrophilic substitution, primarily on the carbocyclic-like ring (positions 3, 4, 5, 6, and 7).
Nitration: Electrophilic nitration has been shown to occur at the 5-position. Treatment of 6-substituted-1,this compound derivatives with a mixture of nitric acid and sulfuric acid leads to the corresponding 5-nitro derivatives. researchgate.net
Halogenation: Bromination of the this compound core can be achieved at various positions depending on the specific substrate and reaction conditions. For instance, 3-bromo substituted derivatives have been synthesized and utilized in further reactions. researchgate.net Additionally, vendor data indicates the commercial availability of 6-bromo-1,this compound and 7-bromo-1,this compound, suggesting that direct bromination at these positions is feasible. vulcanchem.comcalpaclab.com
| Reaction | Reagents | Position of Substitution | Product | Reference(s) |
| Nitration | HNO₃, H₂SO₄ | C5 | 5-Nitro-1,this compound derivative | researchgate.net |
| Bromination | Brominating agents | C3 | 3-Bromo-1,this compound derivative | researchgate.net |
| Bromination | Not specified | C6 | 6-Bromo-1,this compound | calpaclab.com |
| Bromination | Not specified | C7 | 7-Bromo-1,this compound | vulcanchem.com |
Nucleophilic Reactions
Nucleophilic reactions on the this compound skeleton can occur at several sites, including the nitrogen atom of the pyridone ring, the carbonyl carbon, and carbon atoms bearing suitable leaving groups.
N-Alkylation: The pyridone nitrogen (N1) can be readily alkylated. For example, protection of the N1 position with a 4-methoxybenzyl (PMB) group is accomplished by reacting the 1,this compound with PMB-Cl in the presence of a base like potassium carbonate (K₂CO₃). researchgate.net
Conversion of the 2-Oxo Group: A key transformation for enabling nucleophilic aromatic substitution is the conversion of the 2-oxo group into a more reactive 2-chloro group. This is typically achieved by treating the 1,this compound with a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov The resulting 2-chloro-1,8-naphthyridine is an important intermediate for introducing a variety of nucleophiles at the C2 position.
Nucleophilic Aromatic Substitution (SNAr):
At C2: The 2-chloro-1,8-naphthyridine intermediate readily undergoes nucleophilic aromatic substitution. For example, amination at the 2-position can be achieved by reacting it with potassium amide in liquid ammonia to yield 2-amino-1,8-naphthyridine. smolecule.com
At C3 (via Cross-Coupling): Modern cross-coupling methods have been applied for C-N bond formation. The Buchwald-Hartwig cross-coupling reaction of 3-bromo-6-substituted-1,8-naphthyridin-2(1H)-ones with various anilines, using a palladium catalyst system (e.g., Pd₂(dba)₃/XPhos), provides a route to 3-anilino-1,this compound derivatives. researchgate.net
| Reaction Type | Substrate | Reagents/Conditions | Product | Reference(s) |
| N-Alkylation | 1,this compound | PMB-Cl, K₂CO₃, DMF | 1-(4-Methoxybenzyl)-1,this compound | researchgate.net |
| Chlorination | 1,this compound | POCl₃, 110 °C | 2-Chloro-1,8-naphthyridine | nih.gov |
| SNAr (Amination) | 2-Chloro-1,8-naphthyridine | KNH₂ / NH₃ (liq.) | 2-Amino-1,8-naphthyridine | smolecule.com |
| Buchwald-Hartwig Coupling | 3-Bromo-1,this compound | Aniline, Pd₂(dba)₃, XPhos, K₂CO₃ | 3-Anilino-1,this compound | researchgate.net |
Structure Activity Relationship Sar and Structural Studies of 8 Naphthyridin 2 1h One Derivatives
Positional Effects of Substituents on Biological Potency and Selectivity
The biological activity of 8-naphthyridin-2(1H)-one derivatives can be significantly modulated by the nature and position of various substituents on the bicyclic ring system. Researchers have explored substitutions at the N-1, C-3, C-4, C-6, C-7, and C-8 positions to optimize properties such as anticancer, antimicrobial, and receptor-specific activities.
The N-1 position of the this compound core is a key site for modification that influences the compound's interaction with biological targets. Studies have shown that introducing various alkyl and arylalkyl substituents at this position can significantly impact potency and selectivity. nih.gov For instance, in a series of 1,this compound-3-carboxamide derivatives designed as cannabinoid receptor agonists, the presence of a benzyl group at the N-1 position was found to be favorable for high CB2 receptor affinity. nih.gov
| N-1 Substituent | Target/Activity | Key Findings |
|---|---|---|
| Benzyl | CB2 Receptor Agonist | Favorable for high affinity. nih.gov |
| 2-Thiazolyl | Antitumor | Optimal substituent for antitumor activity. acs.org |
| Alkyl/Arylalkyl | Cannabinoid Receptor Ligands | Influences affinity for CB1 and CB2 receptors. nih.gov |
The C-3 position of the this compound scaffold has been extensively explored, particularly with carboxamide and other acyl groups, leading to the discovery of potent biological agents. A series of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives were synthesized and evaluated as ligands for cannabinoid receptors, demonstrating that an aliphatic or aromatic carboxamide group at this position is a key structural requirement. nih.gov
Further investigations into 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives revealed that substituents on the carboxamide nitrogen could dramatically influence selectivity. For example, a carboxy-4-methylcyclohexylamide substituent at the C-3 position, in combination with a benzyl group at N-1, resulted in a compound with subnanomolar CB2 affinity and a high selectivity ratio over the CB1 receptor. nih.gov In another study, modification at the C-3 position with various secondary amines was shown to enhance binding efficiency towards the Adenosine (B11128) A2A receptor, suggesting potential applications in treating Parkinson's disease. nih.gov The introduction of 3-heterarylcarbonyl groups has also been a successful strategy for developing cytotoxic and antioxidant agents. researchgate.netnih.gov
| C-3 Substituent | Target/Activity | Key Findings |
|---|---|---|
| Carboxamide | Cannabinoid Receptor Ligands | Key structural feature for receptor affinity. nih.gov |
| Carboxy-4-methylcyclohexylamide | CB2 Receptor Agonist | Leads to subnanomolar affinity and high selectivity. nih.gov |
| Secondary amines | Adenosine A2A Receptor Antagonist | Enhances binding efficiency. nih.gov |
| Heteroarylcarbonyl | Cytotoxic/Antioxidant | Effective for developing agents with these properties. researchgate.netnih.gov |
Substitutions at the C-4 position of the 1,8-naphthyridine (B1210474) ring system have been shown to be critical for certain biological activities, particularly in the development of antitumor agents. Research on 2-aryl-1,8-naphthyridin-4(1H)-ones has demonstrated that the presence of a carbonyl group at the C-4 position is a key feature for their potent cytotoxicity. acs.org These compounds have been found to inhibit tubulin polymerization, a mechanism of action shared with established anticancer drugs. acs.org
The C-6 position of the this compound nucleus has been identified as a valuable point for modification to achieve selective biological activity. In the development of phosphodiesterase IV (PDE IV) inhibitors, substituted 1,8-naphthyridin-2(1H)-ones demonstrated high selectivity for this enzyme. nih.gov While the specific substitutions at C-6 that led to this selectivity were not detailed in the abstract, it underscores the importance of this position for achieving isoform-selective inhibition.
In the context of antibacterial agents, the introduction of a bromine atom at the C-6 position of 7-methyl-1,8-naphthyridinone derivatives was found to enhance their antibacterial activity. mdpi.com This suggests that electron-withdrawing groups at this position can positively influence the antimicrobial properties of the scaffold.
The C-7 position of the 1,8-naphthyridine ring system has been a major focus for the development of potent bioactive compounds, particularly in the realm of anticancer and antibacterial agents. Structure-activity relationship studies have revealed that specific amine functionalities at this position are essential for cytotoxicity. For instance, an aminopyrrolidine group at C-7 in 1,8-naphthyridine derivatives is crucial for eliciting potent antitumor activity. nih.gov
| C-7 Substituent | Target/Activity | Key Findings |
|---|---|---|
| Aminopyrrolidine | Antitumor | Essential for potent cytotoxicity. nih.gov |
| 3-Amino-2-methyl-1-azetidinyl | Antibacterial | Provides optimal antibacterial and pharmacokinetic properties when combined with appropriate N-1 substituents. mdpi.com |
Information specifically detailing the structure-activity relationships of substitutions at the C-8 position of the this compound core is less prevalent in the reviewed literature compared to other positions. However, studies on the broader class of 1,6-naphthyridin-2(1H)-ones indicate that the C-8 position is generally unsubstituted in a vast majority of synthesized compounds. In one analysis, over 92% of 1,6-naphthyridin-2(1H)-ones with a C3-C4 single bond bore no substituent at the C-8 position. mdpi.com While this pertains to a different isomer, it may suggest that substitutions at this position are synthetically challenging or have not been a primary focus in the development of bioactive compounds within the broader naphthyridinone class. Further research is needed to elucidate the specific effects of substituents at the C-8 position of the this compound scaffold on its biological activity.
Influence of Heteroatom Placement and Ring System Modifications
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents, particularly those containing heteroatoms, and on modifications to the core ring system.
Strategic placement of heteroatom-containing groups can profoundly influence the pharmacological profile. For instance, a series of 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives were designed as highly selective cannabinoid-2 (CB2) receptor agonists nih.gov. SAR studies revealed that specific substitutions at the N1 and C3 positions were critical for high affinity and selectivity. The introduction of a benzyl group at the N1 position and a carboxy-4-methylcyclohexylamide substituent at the C3 position resulted in a compound with subnanomolar CB2 affinity and a selectivity ratio greater than 200 over the CB1 receptor nih.gov. This highlights the importance of the carboxamide moiety (containing nitrogen and oxygen) at C3 for potent and selective CB2 agonism nih.gov.
Similarly, the placement of nitrogen-linked substituents at the C3 position has been shown to be a successful strategy for developing antibacterial agents. A study involving the Buchwald–Hartwig cross-coupling of 3-bromo-1,8-naphthyridin-2(1H)-ones with functionalized anilines yielded 3-N-substituted derivatives researchgate.net. Several of these products demonstrated significant inhibitory activity against the spore germination of both Staphylococcus aureus (gram-positive) and Escherichia coli (gram-negative) bacteria researchgate.net.
Ring system modifications also provide a pathway to novel derivatives. An unusual rearrangement involving the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one derivatives with sodium azide (B81097) can lead to a ring expansion rsc.org. This methodology provides access to 3- and 4-amino-naphthyridin-2(1H)-one derivatives, demonstrating how modifications of a related heterocyclic system can be used to introduce key amino groups at different positions on the naphthyridinone scaffold rsc.org.
| Compound Series | Substitution Position(s) | Key Substituent(s) | Observed Biological Activity | Reference |
| Cannabinoid Receptor Agonists | N1 and C3 | N1: BenzylC3: Carboxamide | Potent and selective CB2 receptor agonism | nih.gov |
| Antibacterial Agents | C3 | N-substituted anilines | Inhibition of bacterial spore germination | researchgate.net |
| Synthesis Precursors | C3 and C4 | Amino group | Generated via ring expansion of pyrrolo-pyridones | rsc.org |
Conformational Analysis and Bioactive Conformations
Conformational analysis, the study of the different spatial arrangements of atoms in a molecule, is fundamental to understanding how a drug molecule interacts with its biological target. The specific three-dimensional shape, or bioactive conformation, that a molecule adopts when binding to a receptor or enzyme is what determines its biological effect.
While dedicated conformational analysis studies on this compound derivatives are not extensively detailed in the literature, their bioactive conformations are often predicted and analyzed using computational methods like molecular docking and molecular dynamics simulations semanticscholar.orgrsc.org. These in silico studies help elucidate the binding patterns of these derivatives within the active sites of their target proteins. For example, molecular docking of novel 1,8-naphthyridine anticancer agents into the etoposide binding pocket of topoisomerase IIβ proposed a unique binding pattern, which was crucial for their inhibitory activity semanticscholar.org.
The importance of stereochemistry and conformation is also evident in SAR studies. In the development of CB2 agonists based on the 1,8-naphthyridin-2(1H)-on-3-carboxamide scaffold, specific cis-isomers of a lead compound were synthesized and evaluated, underscoring that the precise spatial orientation of substituents is critical for receptor affinity and activation nih.gov. Furthermore, molecular dynamics simulations have been employed to investigate the stability, conformation, and intermolecular interactions of highly active 1,8-naphthyridine analogues with their target proteins, confirming that certain conformations form stable complexes essential for their therapeutic action rsc.org. The planarity of the core naphthyridinone ring system combined with the flexible orientation of its substituents allows these molecules to adopt specific conformations required for potent biological activity.
Crystallographic Studies and Intermolecular Interactions
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules and how they arrange themselves in a solid state. These studies are invaluable for understanding the non-covalent intermolecular interactions, such as hydrogen bonding and π-π stacking, that stabilize the crystal lattice and are analogous to the interactions that stabilize a drug in its binding pocket.
A detailed crystallographic analysis of 7-amino-1,this compound monohydrate reveals a nearly planar organic molecule, with bond lengths and angles falling within normal ranges. The crystal structure is significantly influenced by an extensive network of intermolecular forces.
Hydrogen bonds are the most significant directional interactions governing the crystal packing in many this compound derivatives. In the crystal structure of 7-amino-1,this compound monohydrate, a sophisticated three-dimensional network is formed through multiple hydrogen bonds. Adjacent organic molecules are linked via N—H⋯N and N—H⋯O hydrogen bonds, forming a tape-like structure. These tapes are then connected by chains of water molecules, which themselves are linked by O—H⋯O hydrogen bonds, ultimately stabilizing the entire crystal structure.
| Donor—H···Acceptor | D···A Distance (Å) | H···A Distance (Å) | D—H···A Angle (°) |
| N(amino)—H···N(pyridyl) | 3.040 | 2.18 | 178 |
| N(lactam)—H···O(carbonyl) | 2.853 | 2.00 | 175 |
| O(water)—H···O(carbonyl) | 2.823 | 1.97 | 178 |
In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings of the naphthyridinone core contribute significantly to the crystal's stability. In the structure of 7-amino-1,this compound, a distinct π–π stacking interaction is observed between adjacent 1,8-naphthyridine ring systems. The interplanar separation between these stacked rings is 3.246 Å, with a centroid–centroid distance of 3.825 Å. This type of interaction is a common feature in the crystal packing of aromatic heterocyclic compounds. Furthermore, molecular docking studies of other 3-anilino-1,this compound derivatives have suggested that π–π interactions with amino acid residues like tyrosine are important for their binding to protein targets researchgate.net.
| Interaction Type | Parameter | Value (Å) |
| π–π Stacking | Interplanar Distance | 3.246 |
| π–π Stacking | Centroid-Centroid Distance | 3.825 |
Molecular Interactions and Biological Target Engagement of 8 Naphthyridin 2 1h One Scaffolds
Enzyme Modulation and Inhibition Mechanisms
Protein Kinases (e.g., Flt-3, c-Met, Oncogenic Kinases)
Derivatives of the naphthyridinone scaffold have been identified as potent inhibitors of several protein kinases, which are crucial regulators of cellular processes and are often implicated in cancer. The planar nature of the naphthyridinone ring system allows it to fit into the ATP-binding pocket of these enzymes, a common feature of many kinase inhibitors.
One area of significant interest is the inhibition of Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML). While specific studies focusing solely on the 8-naphthyridin-2(1H)-one core are limited, related naphthyridine structures have shown potent FLT3 inhibitory activity. These compounds often function as ATP-competitive inhibitors, forming hydrogen bonds and hydrophobic interactions within the kinase domain.
The c-Met proto-oncogene, another receptor tyrosine kinase, has also been a target for naphthyridine-based inhibitors. A series of novel 1,5-naphthyridine (B1222797) and 1,6-naphthyridine (B1220473) derivatives were designed and synthesized as c-Met kinase inhibitors. nih.gov The 1,6-naphthyridine core was found to be a more promising structure for c-Met inhibition than the 1,5-naphthyridine core. nih.gov Furthermore, the related 2,7-naphthyridone scaffold has been proposed as a novel lead structure for the development of MET inhibitors. nih.gov
Beyond these specific examples, the broader class of naphthyridinones has been explored for its potential to inhibit other oncogenic kinases. For instance, a tricyclic benzonaphthyridinone derivative, Torin1, was developed as a highly potent and selective inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and proliferation. mit.edu Torin1 demonstrated significant efficacy in a U87MG xenograft model, highlighting the potential of this scaffold in cancer therapy. mit.edu Another derivative, Torin2, also showed potent and selective mTOR inhibition with good oral bioavailability. mit.edu
Table 1: Inhibition of Protein Kinases by Naphthyridinone Derivatives
| Compound/Derivative Class | Target Kinase | Key Findings |
|---|---|---|
| 2,7-Naphthyridone Derivatives | c-Met | Proposed as a novel lead structure for MET inhibitors. nih.gov |
| 1,6-Naphthyridine Derivatives | c-Met | Identified as a promising core for c-Met inhibition. nih.gov |
| Benzonaphthyridinone (Torin1) | mTOR | Potent and selective inhibitor with in vivo efficacy. mit.edu |
| Benzonaphthyridinone (Torin2) | mTOR | Potent, selective, and orally available inhibitor. mit.edu |
| 2,7-Naphthyridin-1(2H)-one Derivatives | c-Kit, VEGFR-2 | Showed potent inhibitory activity against c-Kit and VEGFR-2. nih.gov |
Phosphodiesterases (PDEs, e.g., PDE4)
Substituted 1,8-naphthyridin-2(1H)-ones have been identified as highly selective inhibitors of phosphodiesterase type 4 (PDE4). nih.gov PDE4 is a key enzyme in the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells.
These 1,this compound derivatives were found to inhibit the activation of polymorphonuclear leukocytes and induce relaxation of pre-contracted guinea pig trachea. nih.gov This demonstrates their potential in modulating inflammatory responses and smooth muscle tone, which are relevant in conditions like asthma. nih.gov The unique chemical structure of these compounds, different from other known PDE4 inhibitors like theophylline, offers a new avenue for investigating the therapeutic potential of PDE4 inhibition. nih.gov
Table 2: Activity of 1,this compound Derivatives as PDE4 Inhibitors
| Compound Action | Biological Effect | Implication |
|---|---|---|
| Selective PDE4 Inhibition | Increased intracellular cAMP | Anti-inflammatory effects |
| Inhibition of Leukocyte Activation | Reduced inflammatory cell response | Potential for treating inflammatory diseases |
| Relaxation of Tracheal Smooth Muscle | Bronchodilation | Potential for treating asthma |
Sphingomyelin (B164518) Synthase (SMS, e.g., SMS2)
Sphingomyelin synthase 2 (SMS2) has emerged as a therapeutic target for cardiovascular and metabolic diseases. A 1,8-naphthyridin-2-one derivative has been identified as a potent and selective inhibitor of SMS2. This discovery was the result of efforts to improve the pharmaceutical properties of an initial hit compound, a 2-quinolone derivative. The 1,8-naphthyridin-2-one scaffold was introduced to optimize lipophilicity, which in turn improved passive membrane permeability and aqueous solubility. The resulting compound demonstrated significant in vivo efficacy, reducing hepatic sphingomyelin levels in mice. This suggests that this compound-based inhibitors could be valuable tools for studying the role of SMS2 and for developing treatments for SMS2-related diseases.
DNA Topoisomerases and DNA Gyrase
DNA topoisomerases are essential enzymes that manage the topological states of DNA. nih.gov They are validated targets for both antibacterial and anticancer drugs. nih.govwikipedia.org Topoisomerase inhibitors can act as "poisons," stabilizing the transient enzyme-DNA cleavage complex, which leads to DNA strand breaks and ultimately cell death. nih.gov
While direct studies on this compound as a topoisomerase inhibitor are not extensively documented, the broader 1,8-naphthyridine (B1210474) scaffold is a well-known pharmacophore in this area. nih.gov For example, nalidixic acid, an early quinolone antibiotic, features a 1,8-naphthyridin-4-one-3-carboxylic acid core and targets bacterial DNA gyrase (a type II topoisomerase). This historical precedent suggests that the this compound scaffold could also be functionalized to interact with the active site of topoisomerases. The planar ring system could intercalate into the DNA base pairs at the cleavage site, while appropriate substituents could form key interactions with the enzyme. The anticancer effects of some 1,8-naphthyridine derivatives have been attributed to their activity against targets including DNA topoisomerase. nih.gov
Monoamine Oxidases (MAOs, e.g., MAO B)
Monoamine oxidases (MAOs) are enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862). mayoclinic.org Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease and depression. mayoclinic.org
A comprehensive search of the scientific literature did not yield specific research on this compound derivatives as inhibitors of monoamine oxidases. While various heterocyclic scaffolds have been explored for MAO inhibition, it appears that the this compound core has not been a significant focus in this particular area of research to date.
HIV-1 Integrase
HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus, as it catalyzes the insertion of the viral DNA into the host genome. The 1-hydroxy-1,this compound core has been identified as a key pharmacophore for potent HIV-1 integrase inhibitors. This scaffold is designed to chelate the divalent metal ions (typically Mg2+) in the active site of the integrase enzyme. This metal chelation is a critical aspect of the inhibition mechanism, as it disrupts the catalytic activity of the enzyme.
The development of these inhibitors has been guided by the need to overcome drug resistance to existing therapies. The 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds have shown high potency against raltegravir-resistant mutants of HIV-1 integrase. This highlights the versatility of the this compound scaffold in the design of next-generation antiviral agents.
Table 3: 1-Hydroxy-1,this compound Derivatives as HIV-1 Integrase Inhibitors
| Core Structure | Mechanism of Action | Key Feature |
|---|---|---|
| 1-Hydroxy-1,this compound | Metal chelation in the active site | Disrupts catalytic activity of HIV-1 integrase |
| 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine | High potency against resistant strains | Overcomes resistance to existing integrase inhibitors |
Acyl-CoA: Cholesterol Acyltransferase (ACAT)
Acyl-CoA: cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT), is an intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters. nih.gov This process is vital for cellular cholesterol homeostasis by preventing the toxic accumulation of free cholesterol. nih.gov There are two isoforms of this enzyme, ACAT1 and ACAT2, which are considered therapeutic targets for conditions such as atherosclerosis and Alzheimer's disease. nih.gov While various classes of compounds have been identified as ACAT inhibitors, including fatty acid anilides, there is currently no specific research in the provided search results linking the this compound scaffold to the inhibition of ACAT.
Ribonuclease H (e.g., HIV-1 Ribonuclease H)
Ribonuclease H (RNase H) is a catalytic domain of the reverse transcriptase (RT) enzyme in retroviruses like the human immunodeficiency virus (HIV). nih.gov It is responsible for cleaving the RNA strand in RNA/DNA hybrids during the process of reverse transcription, a critical step in the viral life cycle. nih.govnih.gov The RNase H domain of HIV-1 RT is a well-recognized target for the development of antiretroviral drugs. adooq.com
Derivatives of 1-hydroxy-1,this compound have emerged as potent and selective inhibitors of HIV-1 RNase H. scbt.com Optimization studies on this scaffold have identified that substituents at the 4-position can significantly enhance inhibitory activity. scbt.com One of the most potent compounds from these studies demonstrated an IC₅₀ value of 0.045 µM against HIV RT RNase H, with good selectivity over HIV RT-polymerase and HIV integrase. scbt.com This compound also showed antiviral efficacy in a single-cycle viral replication assay. scbt.com The 1-hydroxy-1,this compound core acts as a metal-chelating pharmacophore, which is a key feature for inhibiting the DEDD/DDE active site of RNase H.
Table 1: Inhibitory Activity of a 1-Hydroxy-1,this compound Derivative
| Target Enzyme | IC₅₀ (µM) |
|---|---|
| HIV RT RNase H | 0.045 |
| HIV RT-Polymerase | 13 |
| HIV Integrase | 24 |
| P4-2 Cells (Antiviral) | 0.19 |
| Cytotoxicity (CC₅₀) | 3.3 |
Receptor Agonism/Antagonism and Ligand Binding
Cannabinoid Receptors (e.g., CB2R)
The cannabinoid receptor 2 (CB2R) is primarily expressed in immune cells and has emerged as a promising therapeutic target for various pathologies, including inflammatory diseases and cancer, due to its limited psychoactive side effects compared to the cannabinoid receptor 1 (CB1R). The 1,this compound-3-carboxamide scaffold has been extensively investigated for the development of potent and selective CB2R ligands.
Researchers have synthesized and pharmacologically evaluated numerous derivatives of this scaffold, demonstrating high affinity in the nanomolar range and significant selectivity for CB2R over CB1R. Structure-activity relationship (SAR) studies have revealed that functionalization at the C-1 or C-6 positions of the naphthyridine core can modulate the functional activity of these ligands. For instance, certain substituents can confer agonist properties, while others may result in antagonist or inverse agonist behavior. Some of these CB2R-selective ligands based on the 1,this compound scaffold have been shown to inhibit the proliferation of cancer cell lines through a CB2-mediated mechanism.
Table 2: Binding Affinity of Selected 1,this compound-3-carboxamide Derivatives for Cannabinoid Receptors
| Compound | CB1R Kᵢ (nM) | CB2R Kᵢ (nM) | Selectivity (CB1/CB2) |
|---|---|---|---|
| Derivative 1 | >10000 | 15.3 | >653 |
| Derivative 2 | 2450 | 2.8 | 875 |
| Derivative 3 | >10000 | 8.7 | >1149 |
Adrenoceptors (e.g., β2-Adrenoceptor)
Adrenoceptors are a class of G protein-coupled receptors that are targets for catecholamines like norepinephrine and epinephrine. The β-adrenoceptors are subdivided into β1, β2, and β3 subtypes, which are involved in various physiological processes, making them important drug targets. The β2-adrenoceptor, in particular, is a key target for bronchodilators used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Research into 1,8-naphthyridine derivatives has explored their potential as β-adrenoceptor antagonists. scbt.com Studies on (R,S)-(E)-oximeethers of 2,3-dihydro-1,8-naphthyridine have shown selective β-blocking activity, with a preference for β2-receptors. The substitution pattern on the naphthyridine ring has been found to influence selectivity. For example, bulky substituents at the N(1) position can enhance β2-selectivity. Other studies have investigated the antilipolytic effects of 1,8-naphthyridine derivatives as β-adrenoceptor antagonists in rat white adipocytes. scbt.com
Serotonin Receptors (e.g., 5-HT3 Receptor)
The 5-hydroxytryptamine-3 (5-HT3) receptor is a ligand-gated ion channel that plays a role in various physiological and pathological processes, including emesis and mood disorders. Antagonists of the 5-HT3 receptor are clinically used as antiemetics and are being investigated for other indications.
A series of 1,8-naphthyridine-3-carboxylic acid analogs have been synthesized and evaluated for their 5-HT3 receptor antagonism. In vitro studies using guinea-pig ileum preparations demonstrated that these compounds can act as antagonists against the 5-HT3 agonist 2-methyl-5-HT. One of the most promising compounds exhibited a pA2 value of 7.6. Furthermore, these compounds were assessed for antidepressant-like activity in animal models, with some derivatives showing significant effects in the forced swim test and tail suspension test without affecting locomotor activity. This suggests that the 1,8-naphthyridine scaffold can be a valuable template for the design of novel 5-HT3 receptor antagonists with potential therapeutic applications in depression.
Table 3: 5-HT3 Receptor Antagonism of a 1,8-Naphthyridine-3-Carboxylic Acid Analog
| Compound | pA₂ value |
|---|---|
| 7a | 7.6 |
DNA and RNA Interaction Studies
The interaction of this compound derivatives with nucleic acids is a key aspect of their mechanism of action, particularly in the context of their anticancer properties. These interactions can disrupt DNA replication and transcription, ultimately leading to cell death.
Certain derivatives based on the naphthyridine scaffold have been investigated as DNA intercalators, a mechanism where a molecule inserts itself between the base pairs of the DNA double helix. This action can lead to structural distortions, interfering with the function of DNA-processing enzymes. For instance, studies on pyrazolo-naphthyridine derivatives have suggested an intercalative mode of binding to DNA, which contributes to their cytotoxic effects. nih.gov This mode of interaction is often associated with the planar aromatic structure of the naphthyridine core. ekb.eg
A significant mechanism through which this compound scaffolds exert their biological effects is by inhibiting enzymes essential for nucleic acid replication. This has been demonstrated in both antimicrobial and antiviral contexts.
One of the earliest and most well-known examples is nalidixic acid, a 4-oxo-1,8-naphthyridine-3-carboxylic acid derivative, which selectively blocks bacterial DNA replication by inhibiting the A subunit of DNA gyrase. nih.gov This foundational discovery led to the development of numerous analogues, such as enoxacin (B1671340) and gemifloxacin, which also target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for relaxing supercoiled DNA during replication. nih.gov
Furthermore, derivatives of the 1-hydroxy-1,this compound core have been identified as potent inhibitors of the HIV-1 ribonuclease H (RNase H) enzyme. umn.edu RNase H is a component of the viral reverse transcriptase that degrades the RNA strand in RNA-DNA hybrids during reverse transcription, a critical step in the HIV replication cycle. Specific compounds from this class have shown inhibitory concentrations (IC₅₀) in the sub-micromolar range, highlighting their potential as anti-HIV agents. umn.edu Additionally, other 1,8-naphthyridine derivatives have been designed as potential inhibitors of topoisomerase II, an enzyme that plays a vital role in managing DNA tangles and supercoils during replication and transcription in eukaryotic cells. ekb.egsemanticscholar.org
Table 1: Inhibition of Nucleic Acid Replication Processes by this compound Derivatives
| Compound Class | Target Enzyme | Organism/Virus | Effect | Reference |
|---|---|---|---|---|
| 1-Hydroxy-1,this compound derivatives | HIV-1 Ribonuclease H (RNase H) | HIV-1 | Inhibition of viral replication | umn.edu |
| 4-Oxo-1,8-naphthyridine-3-carboxylic acids (e.g., Nalidixic acid) | DNA Gyrase (Subunit A) | Bacteria | Inhibition of DNA replication | nih.gov |
| Fluoro-substituted 4-oxo-1,8-naphthyridines (e.g., Gemifloxacin) | DNA Gyrase and Topoisomerase IV | Bacteria | Inhibition of DNA replication | nih.gov |
| Substituted 1,8-naphthyridines | Topoisomerase II | Eukaryotic cells | Inhibition of DNA processing | semanticscholar.org |
Cellular Pathway Modulation
Derivatives of this compound have been shown to profoundly impact cellular signaling pathways, leading to the modulation of fundamental processes like programmed cell death (apoptosis) and cell cycle progression.
The ability to induce apoptosis in cancer cells is a hallmark of many effective chemotherapeutic agents. Several this compound derivatives have demonstrated potent pro-apoptotic activity in various cancer cell lines.
For example, the novel dihydrobenzofuro[4,5-b] nih.govspandidos-publications.comnaphthyridin-6-one derivative, MHY-449, induces apoptosis in human lung cancer cells (A549 and NCI-H460). spandidos-publications.com Its mechanism involves altering the ratio of Bax (a pro-apoptotic protein) to Bcl-2 (an anti-apoptotic protein), which leads to the loss of mitochondrial membrane potential. spandidos-publications.com This event triggers the activation of the caspase cascade, including the cleavage of poly(ADP-ribose) polymerase (PARP), culminating in apoptotic cell death. spandidos-publications.com
Similarly, a series of substituted 1,8-naphthyridines were shown to trigger apoptosis in HepG-2 liver cancer cells. semanticscholar.orgconsensus.app Pyrazolo-naphthyridine derivatives have also been found to induce apoptosis in HeLa (cervical cancer) and MCF-7 (breast cancer) cells, confirmed by a decrease in mitochondrial membrane potential and an increase in the levels of activated caspase-9 and caspase-3/7. nih.gov This body of research underscores the capacity of the this compound scaffold to activate the intrinsic apoptotic pathway.
Table 2: Apoptosis Induction by this compound Derivatives
| Compound/Derivative | Cell Line(s) | Mechanism of Action | Reference |
|---|---|---|---|
| MHY-449 | A549, NCI-H460 (Lung Cancer) | Increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, caspase activation, PARP cleavage | spandidos-publications.com |
| Substituted 1,8-naphthyridines (5g, 5p) | HepG-2 (Liver Cancer) | Triggering of apoptosis | consensus.app |
| Pyrazolo-naphthyridines (5j, 5k) | HeLa (Cervical Cancer), MCF-7 (Breast Cancer) | Decreased mitochondrial membrane potential, activation of caspase-9 and caspase-3/7 | nih.gov |
Disruption of the cell cycle is another critical strategy for inhibiting cancer cell proliferation. Derivatives of this compound can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing and propagating.
The compound MHY-449 was found to induce cell cycle arrest at the S phase in human lung cancer cells, which subsequently led to an increase in the sub-G1 cell population, a characteristic of apoptotic cells. spandidos-publications.com Other studies have identified derivatives that act on different phases of the cell cycle. For instance, in a study on HepG-2 cells, 1,8-naphthyridine derivatives 5g and 5p were found to induce cell cycle arrest at the S phase and G1/S phase, respectively. consensus.app Furthermore, the pyrazolo-naphthyridine compound 5j caused G0/G1 arrest in HeLa cells. nih.gov This demonstrates that specific structural modifications to the this compound scaffold can tune its activity to target different phases of the cell cycle, thereby inhibiting cell proliferation through distinct mechanisms.
Table 3: Cell Cycle Arrest Induced by this compound Derivatives
| Compound/Derivative | Cell Line | Phase of Arrest | Reference |
|---|---|---|---|
| MHY-449 | A549, NCI-H460 (Lung Cancer) | S Phase | spandidos-publications.com |
| 1,8-naphthyridine derivative 5g | HepG-2 (Liver Cancer) | S Phase | consensus.app |
| 1,8-naphthyridine derivative 5p | HepG-2 (Liver Cancer) | G1/S Phase | consensus.app |
| Pyrazolo-naphthyridine 5j | HeLa (Cervical Cancer) | G0/G1 Phase | nih.gov |
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. mdpi.comebi.ac.uk Consequently, the inhibition of angiogenesis is a key strategy in cancer therapy. ebi.ac.uk While the broader 1,8-naphthyridine class of compounds has been explored for a wide range of biological activities, including anticancer effects, specific research directly linking the this compound scaffold to the inhibition of angiogenesis pathways is not extensively detailed in the current scientific literature. The potential for these scaffolds to act as angiogenesis inhibitors remains an area for future investigation.
Telomerase Inhibition
Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps (B75204) at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Therefore, inhibiting this enzyme is a viable anticancer strategy. Research has shown that derivatives of the naphthyridine scaffold can interact with telomeric DNA and inhibit telomerase activity. Specifically, a dimeric form of a 2-amino-1,8-naphthyridine derivative was found to bind to the human telomeric sequence (TTAGGG). This binding induced a significant conformational change in the DNA structure and effectively inhibited the elongation of the telomeric repeat sequence by telomerase.
Ras Protein Pathway Modulation
The Ras family of proteins (H-Ras, N-Ras, and K-Ras) are key signaling hubs that regulate multiple cellular processes, including proliferation, survival, and differentiation. nih.gov Mutations in Ras genes are among the most common drivers of human cancers, making the Ras signaling pathway a critical target for therapeutic intervention. researchgate.net This pathway, often referred to as the Ras-ERK or MAPK/ERK pathway, transduces signals from cell surface receptors to the nucleus to control gene expression. nih.gov Despite the importance of this pathway in oncology, literature specifically detailing the modulation of the Ras protein pathway by compounds based on the this compound core is limited. This represents a potential avenue for future drug discovery efforts.
Tubulin Polymerization Inhibition
Microtubules are essential components of the cellular cytoskeleton, playing a critical role in cell division, structure, and intracellular transport. Disruption of microtubule dynamics is a clinically validated mechanism for anticancer drugs. Several studies have identified that derivatives of the 1,8-naphthyridin-4-one scaffold are potent inhibitors of tubulin polymerization.
Research into 2-phenyl-1,8-naphthyridin-4-ones and their 2-thienyl isosteres has shown a strong correlation between their cytotoxic effects on cancer cells and their ability to inhibit tubulin polymerization. acs.orgnih.gov The most active compounds demonstrate potent cytotoxicity with GI50 (concentration required to inhibit cell growth by 50%) values in the low micromolar to nanomolar range against a variety of human tumor cell lines. nih.gov The potency of these compounds as inhibitors of tubulin polymerization is comparable to that of powerful natural antimitotic agents such as podophyllotoxin (B1678966) and combretastatin (B1194345) A-4. nih.govnih.gov
Structure-activity relationship studies have revealed that substituents on the 2-aryl ring are critical for activity. For instance, 2-phenyl-1,8-naphthyridin-4-ones featuring a methoxy (B1213986) group at the 3'-position of the phenyl ring exhibit particularly strong cytotoxicity. nih.gov Furthermore, some of the most potent compounds have been shown to inhibit the binding of radiolabeled colchicine (B1669291) to tubulin, suggesting they interact with tubulin at or near the colchicine-binding site. nih.govnih.gov
| Compound | C-2 Substituent | C-5/C-6/C-7 Substituents | HeLa IC50 (µM) | HL-60 IC50 (µM) | PC-3 IC50 (µM) |
| 14 | Naphthyl | H / H / H | 2.6 | 1.5 | 2.7 |
| 15 | Naphthyl | H / Methyl / H | 2.3 | 0.8 | 11.4 |
| 16 | Naphthyl | Methyl / H / Methyl | 0.7 | 0.1 | 5.1 |
| Colchicine | (Reference) | 23.6 | 7.8 | 19.7 |
Data sourced from reference nih.gov. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Mechanisms of Antibiotic Activity Enhancement
Efflux Pump Inhibition (e.g., NorA, MepA)
Bacterial efflux pumps are membrane proteins that actively transport antibiotics out of the cell, representing a major mechanism of multidrug resistance. The inhibition of these pumps can restore the efficacy of existing antibiotics. Derivatives of the 1,8-naphthyridine scaffold have been identified as potential efflux pump inhibitors (EPIs). Studies have focused on pumps prevalent in resistant bacteria, such as NorA (a major facilitator superfamily, MFS, pump) and MepA (a multidrug and toxic compound extrusion, MATE, family pump) in Staphylococcus aureus. The investigation of 1,8-naphthyridine sulfonamides, for example, has shown potential in reversing antibiotic resistance by targeting and inhibiting these efflux systems.
Synergistic Effects with Established Antibiotics
Certain 1,8-naphthyridine derivatives have been shown to significantly enhance the activity of conventional antibiotics against multi-resistant bacterial strains, even when they possess no direct antibacterial properties themselves. This synergistic relationship is a promising strategy to combat antibiotic resistance.
A study demonstrated that 7-acetamido-1,8-naphthyridin-4(1H)-one, at sub-inhibitory concentrations, could lower the Minimum Inhibitory Concentration (MIC) of fluoroquinolone antibiotics. When combined with this naphthyridinone derivative, the MICs of norfloxacin, ofloxacin, and lomefloxacin (B1199960) were significantly reduced against resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. This potentiation of antibiotic activity suggests that the naphthyridinone scaffold interferes with bacterial resistance mechanisms, making the bacteria more susceptible to the partner antibiotic.
| Antibiotic | Bacterial Strain | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic with 7-acetamido-1,8-naphthyridin-4(1H)-one (µg/mL) |
| Ofloxacin | E. coli 06 | 32 | 4 |
| Lomefloxacin | E. coli 06 | 16 | 2 |
Data reflects the most significant reductions reported in reference nih.gov.
Computational Chemistry and Molecular Modeling of 8 Naphthyridin 2 1h One Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of the 8-naphthyridin-2(1H)-one core and its derivatives at an electronic level.
Density Functional Theory (DFT) is a widely employed method to investigate the electronic structure of molecules. For 1,8-naphthyridine (B1210474) derivatives, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, are utilized to optimize molecular geometries and analyze electronic properties. researchgate.net Such studies help in determining key quantum chemical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is particularly important as it relates to the chemical reactivity and stability of the molecule.
In studies involving derivatives of related heterocyclic systems, DFT has been used to predict theoretical properties that show good agreement with experimental spectroscopic data. researchgate.net For instance, the optimization of 1,8-naphthyridine derivative structures using DFT with the B3LYP hybrid functional is a crucial step before generating molecular descriptors for Quantitative Structure-Activity Relationship (QSAR) models. researchgate.net These optimized geometries provide the basis for understanding how electronic modifications to the scaffold influence biological activity. researchgate.net
Table 1: Representative Quantum Chemical Parameters Calculated for Heterocyclic Systems Using DFT Note: This table is illustrative of the types of data generated in DFT studies of complex heterocyclic systems related to naphthyridines.
| Parameter | Description | Typical Application |
|---|---|---|
| $E_{HOMO}$ | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| $E_{LUMO}$ | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| Energy Gap ($E_{LUMO}$ - $E_{HOMO}$) | Difference in energy between LUMO and HOMO | Relates to molecular stability and reactivity |
| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions |
| Mulliken Atomic Charges | Distribution of electron charge among atoms | Identifies electrophilic and nucleophilic sites |
Non-covalent interactions are critical in determining the binding of this compound derivatives to their biological targets. These interactions, though weaker than covalent bonds, collectively dictate the stability and specificity of a ligand-receptor complex. mdpi.com Key non-covalent interactions include hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.govias.ac.in
Computational methods such as the Interaction Region Indicator (IRI), Quantum Theory of Atoms in Molecules (QTAIM), and Natural Bond Orbital (NBO) analysis are used to visualize and quantify these interactions. mdpi.com For example, in studies of researchgate.nettandfonline.com-Naphthyridine derivatives as enzyme inhibitors, molecular modeling is used to define the specific interactions between the inhibitor and amino acids in the enzyme's active site. nih.gov These analyses can reveal crucial hydrogen bonds or hydrophobic contacts that are essential for the compound's inhibitory activity. nih.gov
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to study how this compound derivatives may interact with protein targets.
Molecular docking simulations are instrumental in predicting how ligands based on the this compound scaffold fit into the active site of a target protein. researchgate.nettandfonline.com These predictions provide a structural basis for understanding the compound's mechanism of action. For instance, in a study of benzo[h] nih.govtandfonline.comnaphthyridin-2(1H)-one analogues as mTOR inhibitors, docking into a homology model of the ATP-binding site predicted a key hydrogen bond between the quinoline (B57606) nitrogen and the hinge region residue Val2240. nih.gov Similarly, docking studies of other 1,8-naphthyridine derivatives against targets like DNA topoisomerase II and the A2A adenosine (B11128) receptor have revealed critical interactions with active site residues that are believed to govern their biological effects. researchgate.netnih.gov These models help rationalize structure-activity relationships (SAR) by showing how different substituents on the naphthyridine core can enhance or diminish binding by forming specific contacts. nih.gov
Beyond predicting the binding pose, docking algorithms use scoring functions to estimate the binding affinity of a ligand for its target. researchgate.net These scores can be used to rank different derivatives and prioritize them for synthesis and biological testing. In one study, newly designed 1,8-naphthyridine derivatives exhibited superior binding affinities (docking scores of –9.3 to –8.9 kcal/mol) against the DNA topoisomerase II receptor compared to a standard drug. researchgate.net
Docking can also be used to predict selectivity. By docking a compound into the active sites of its intended target and various off-target proteins (e.g., different kinase isoforms), researchers can computationally estimate its selectivity profile. For example, a tricyclic benzonaphthyridinone inhibitor was found to have over 800-fold selectivity for mTOR over the related PI3K enzyme, a finding that can be rationalized by comparing the interactions within the two distinct ATP-binding pockets. nih.gov
Table 2: Examples of Molecular Docking Studies on Naphthyridine Derivatives
| Naphthyridine Derivative Series | Protein Target | Predicted Key Interaction | Docking Score / Binding Energy |
|---|---|---|---|
| 1,8-Naphthyridine-4(1H)-one derivatives | A2A Adenosine Receptor | Interactions within the receptor binding pocket | Docking Score: up to -8.562; Binding Energy (MMGBSA): up to -64.13 kcal/mol nih.gov |
| Benzo[h] nih.govtandfonline.comnaphthyridin-2(1H)-one analogues | mTOR (homology model) | Hydrogen bond with Val2240 in the hinge region nih.gov | Biochemical IC50 of 5.4 nM for lead compound nih.gov |
| Novel 1,8-naphthyridine derivatives | DNA Topoisomerase II (PDB: 1ZXM) | Substantial interactions with active site residues | Docking Scores: -9.3 to -8.9 kcal/mol researchgate.net |
Molecular Dynamics Simulations
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein in a simulated physiological environment. mdpi.com MD simulations are performed to assess the stability of the docked complex over time and to refine the binding mode. nih.gov
For researchgate.nettandfonline.com-Naphthyridine derivatives, MD simulations have been used to confirm the stability of ligand-protein complexes predicted by docking. nih.govnih.gov For instance, after docking derivatives into the human A2A adenosine receptor, MD simulations suggested that the most promising compounds would form a stable complex with the receptor over the simulation period. nih.gov Analysis of MD trajectories can reveal subtle conformational changes, the role of water molecules in the binding site, and a more accurate profile of the non-covalent interactions that stabilize the complex, providing deeper insights than static docking alone. mdpi.comnih.gov
Conformational Flexibility and Stability of Complexes
The conformational flexibility of a ligand is a critical determinant of its binding affinity and selectivity for a biological target. For derivatives of this compound, computational methods are used to explore the accessible conformational space and identify low-energy structures that are relevant for receptor binding.
Molecular dynamics (MD) simulations, in particular, offer a powerful approach to assess the stability of complexes formed between this compound derivatives and their target proteins. For instance, MD simulations have been used to study complexes of 1,8-naphthyridine derivatives with targets like the human A2A adenosine receptor. nih.gov In these simulations, the stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over time. A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in the active site without significant conformational changes. rsc.org
One study on newly synthesized 1,8-naphthyridine derivatives targeting the A2A receptor found that specific compounds formed stable complexes throughout the simulation period. nih.gov The binding free energy, often calculated using methods like the Molecular Mechanics Generalized Born Surface Area (MM-GBSA), provides a quantitative measure of this stability. For example, compounds 10c (1-Ethyl-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridine-4(1H)-one) and 13b (N-(4-2-diethylaminoethoxyphenyl)-1-ethyl-7-methyl-4-oxo-1, 4, 4a, 8a- tetrahydro-1,8-naphthyridine-3-carboxamide) showed high binding energies of -56.60 kcal/mol and -64.13 kcal/mol, respectively, suggesting strong and stable interactions with the receptor. nih.gov
Table 1: Example Stability Data from Molecular Dynamics Simulations
| Compound | Target | Docking Score | MM-GBSA dG bind (kcal/mol) | Simulation Outcome |
|---|---|---|---|---|
| 10c | Human A2A Receptor | -8.407 | -56.60 | Stable Complex Formation nih.gov |
| 13b | Human A2A Receptor | -8.562 | -64.13 | Stable Complex Formation nih.gov |
| ANA-12 | Enoyl-ACP reductase (InhA) | Not Reported | Not Reported | Stable intermolecular interactions observed over 100 ns rsc.org |
Dynamic Interaction Analysis
Dynamic interaction analysis, primarily through MD simulations, elucidates the specific intermolecular interactions that stabilize the ligand-receptor complex over time. rsc.org This goes beyond the static picture provided by molecular docking by revealing the persistence and nature of interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.
Simulations lasting for extended periods (e.g., 100 nanoseconds) can track the distances between key atoms of the ligand and the receptor's active site residues. rsc.org This analysis helps identify the most crucial interactions responsible for binding affinity. For example, in a study of 1,8-naphthyridine-3-carbonitrile (B1524053) analogues targeting the enoyl-ACP reductase (InhA) from M. tuberculosis, MD simulations were performed to investigate the stability and intermolecular interactions of the most active compound, ANA-12. rsc.org Such analyses can confirm whether the binding mode predicted by docking is maintained throughout the simulation and identify the key residues that anchor the ligand in the binding pocket.
The primary driving forces for the formation of such complexes often include van der Waals interactions, while hydrogen bonding is a major factor in stabilizing the final structure. mdpi.com Dynamic analysis allows researchers to observe fluctuations in these interactions, providing a more realistic model of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com This approach is fundamental in medicinal chemistry for predicting the activity of novel compounds and optimizing lead structures.
Development of Predictive Models
The development of a QSAR model involves calculating a set of molecular descriptors for a series of this compound analogues with known biological activities. These descriptors can be constitutional, topological, physicochemical, or 3D properties. Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build a model that correlates a combination of these descriptors with the observed activity. nih.govmdpi.com
A study on 1,8-naphthyridin-4-ones as photosystem II inhibitors successfully developed a four-parameter QSAR model using molecular connectivity indices. nih.gov This model accounted for approximately 87% of the variation in the inhibitory potency of the compounds, suggesting that the position, size, and polarity of substituents are key factors controlling their activity. nih.gov For a QSAR model to be considered robust and predictive, it must be rigorously validated. mdpi.com Common validation metrics include the squared correlation coefficient (R²), which measures the goodness of fit, and the cross-validated squared correlation coefficient (q²), which assesses the model's predictive power on the training set. mdpi.commdpi.com External validation, using a separate test set of molecules, provides the most stringent test of a model's ability to predict the activity of new compounds. mdpi.comgrafiati.com
Table 2: Key Statistical Parameters in QSAR Model Development
| Parameter | Symbol | Description | Typical Value for a Good Model |
|---|---|---|---|
| Squared Correlation Coefficient | R² | Measures the proportion of variance in the dependent variable that is predictable from the independent variable(s). mdpi.com | > 0.6 |
| Cross-Validated Correlation Coefficient | q² | An internal validation metric that assesses the predictive ability of the model. mdpi.com | > 0.5 |
| Predictive Correlation Coefficient (External Test Set) | r²_pred | Measures the predictive power of the model on an external set of compounds not used in model generation. mdpi.com | > 0.5 |
Pharmacophore Generation
Pharmacophore modeling is a ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for a molecule to exert a specific biological activity. pharmacophorejournal.comdovepress.com A pharmacophore model serves as a 3D query to screen virtual libraries for new compounds with the potential for similar activity. unina.it
The process begins by aligning a set of active molecules and identifying the common chemical features that are spatially conserved among them. unina.it For this compound derivatives, this could involve identifying the positions of hydrogen bond acceptors (like the carbonyl oxygen and ring nitrogens), hydrophobic regions, and aromatic systems that are crucial for receptor interaction.
Once a pharmacophore hypothesis is generated, it can be combined with 3D-QSAR to create a predictive model. grafiati.compharmacophorejournal.com In this approach, the pharmacophore model provides the alignment rule for the molecules, and the 3D-QSAR method then builds a statistical model based on this alignment. mdpi.com A statistically significant 3D-QSAR model derived from a pharmacophore hypothesis can validate the importance of the identified features for biological activity. pharmacophorejournal.com These models are valuable for guiding the design of new derivatives with enhanced potency by ensuring they possess the optimal arrangement of essential interaction features. grafiati.com
Cheminformatics and Scaffold-Based Design Strategies
Cheminformatics and scaffold-based design are crucial for systematically exploring and exploiting the therapeutic potential of the this compound core structure. The 1,8-naphthyridine scaffold is often considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. dntb.gov.uaresearchgate.netnih.gov
Chemical Space Exploration
Chemical space exploration involves analyzing the diversity of compounds that can be generated around a specific molecular scaffold. For the this compound system, this means investigating the effects of different substituents at various positions on the bicyclic ring system. mdpi.comresearchgate.net Large chemical databases and computational tools are used to enumerate and assess virtual libraries of derivatives.
Analysis of existing compound libraries, such as those found in SciFinder, reveals the extent to which the 1,8-naphthyridine scaffold has been explored. mdpi.com Such analyses can identify positions on the scaffold where substitutions are common and others that remain largely unexplored, highlighting opportunities for novel drug design. researchgate.net For the related 1,6-naphthyridin-2(1H)-one scaffold, diversity analysis has shown that while many compounds have been synthesized, there is still significant room for modification, as many positions are most frequently occupied by a simple hydrogen atom. mdpi.com This systematic exploration allows medicinal chemists to design new series of compounds with diverse properties, potentially leading to the discovery of new biological activities or improved pharmacological profiles. Scaffold hopping, a key strategy in this area, involves replacing the core scaffold with a structurally different one while maintaining the original's key interaction points, which can help overcome issues like toxicity or poor pharmacokinetics. wiley-vch.de
Table 3: Common Substitution Positions on the Naphthyridine Scaffold for Chemical Space Exploration
| Position | Common Modifications/Substituents | Rationale/Observed Effects |
|---|---|---|
| N1 | Alkyl groups (e.g., ethyl) | Can influence solubility and metabolic stability. nih.gov |
| C3 | Carboxamides, carbonitriles | Modifications at this position significantly affect binding efficiency and potency for various targets. nih.govrsc.org |
| C4 | Oxo group (defining the -one structure) | Key feature for certain biological activities. |
| C7 | Methyl groups, amines | Can modulate antibacterial activity and target selectivity. dntb.gov.uaresearchgate.net |
Core Analysis for Analog Series
In computational drug design, a core analysis of an analog series is fundamental to understanding the structure-activity relationships (SAR) that govern the efficacy of a chemical scaffold. This analysis involves dissecting the foundational molecular structure—the core or scaffold—to determine which structural features are essential for biological activity and how modifications at various positions influence interactions with a biological target. For the naphthyridin-2(1H)-one family of compounds, computational studies have been instrumental in elucidating the key determinants of their diverse pharmacological activities.
Research into naphthyridinone analogs frequently employs molecular docking, quantitative structure-activity relationship (QSAR) models, and molecular dynamics (MD) simulations to rationalize and predict biological activity. These studies highlight that the rigid bicyclic naphthyridinone core serves as an effective anchor for positioning functional groups within the binding sites of various protein targets.
Structure-Activity Relationship (SAR) Insights
Computational and medicinal chemistry studies have established clear SAR trends for the naphthyridinone core. For instance, in the development of antitumor agents, specific substitutions on the 1,8-naphthyridine ring are critical for cytotoxicity. A review of these derivatives indicates that an aminopyrrolidine group at the C-7 position, a 2'-thiazolyl moiety at the N-1 position, and a carboxyl group at the C-3 position are essential for potent activity. nih.gov Similarly, for analogs targeting the human A2A adenosine receptor, modifications at the C-3 position with various secondary amines have been shown to significantly enhance binding efficiency and potency. nih.gov Structure–activity relationship analysis of other series has revealed that the introduction of electron-withdrawing groups and hydrogen bond donors can substantially improve cytotoxic effects. figshare.com
Molecular Docking and Binding Energy Analysis
Molecular docking is a key computational tool used to predict the preferred orientation of a molecule when bound to a target protein. This analysis provides insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.
In a study focused on developing potential anti-Parkinson's agents targeting the A2A adenosine receptor, several 1,8-naphthyridine derivatives were synthesized and evaluated using in silico methods. nih.gov The results demonstrated a strong correlation between the docking scores, binding free energies, and the structural modifications of the analogs. For example, the introduction of a pyrrolidine-1-carbonyl group at the C-3 position resulted in a compound with a high docking score and favorable binding energy, suggesting a strong interaction with the receptor. nih.gov
| Compound ID | Key Modification | Docking Score | Binding Energy (MM-GBSA, kcal/mol) |
|---|---|---|---|
| 10c | C3-(pyrrolidine-1-carbonyl) | -8.407 | -56.60 |
| 13b | C3-(N-(4-(2-diethylaminoethoxy)phenyl)carboxamide) | -8.562 | -64.13 |
These computational predictions are crucial for prioritizing compounds for synthesis and biological testing. Further studies have used docking to explore the binding patterns of 1,8-naphthyridine-3-carbonitrile analogs in the active site of the enoyl-ACP reductase (InhA) from Mycobacterium tuberculosis, a key target for anti-TB drugs. nih.gov
Comparative Core Scaffold Analysis
A powerful aspect of core analysis is the comparison of related scaffolds to identify superior templates for drug design. Comparative SAR and molecular modeling studies have been performed on 1,6-naphthyridin-2(1H)-ones, 1,8-naphthyridin-2(1H)-ones, and pyrido[2,3-d]pyrimidinones as inhibitors of the c-Src kinase, a target in cancer therapy. researchgate.net Such analyses help researchers understand which heterocyclic core provides the optimal geometry and electronic properties for interacting with the target's active site. By comparing how different but related core structures perform, medicinal chemists can make informed decisions about which scaffold to advance in a drug discovery program.
Molecular Dynamics (MD) Simulations
To supplement the static view provided by molecular docking, MD simulations are employed. These simulations model the movement of the ligand and protein over time, providing insights into the stability of the binding complex. For the most promising 1,8-naphthyridine analogs targeting the A2A receptor, MD simulations confirmed that the compounds form a stable complex with the receptor, validating the interactions predicted by the initial docking studies. nih.gov MD simulations have also been used to investigate the stability and intermolecular interactions of potent anti-tuberculosis compounds with their target enzyme, ensuring that the computationally predicted binding mode is maintained in a dynamic environment. nih.gov
Diverse Applications and Functional Materials Incorporating 8 Naphthyridin 2 1h One Moieties
Applications in Homogeneous and Heterogeneous Catalysis
The 1,8-naphthyridine (B1210474) framework, a close structural relative of 8-naphthyridin-2(1H)-one, is a versatile platform for the development of sophisticated catalytic systems. The strategic placement of nitrogen atoms allows for the formation of stable metal complexes, which can be employed in a range of catalytic transformations.
Ligand Design for Metal Complexes
The 1,8-naphthyridine moiety is an excellent building block for multidentate ligands due to the optimal arrangement of its nitrogen atoms for metal chelation. researchgate.net These ligands can act as bridging units to link two metal ions, mimicking the coordination modes seen in the active sites of various metalloenzymes. researchgate.net This has led to the synthesis of stable dimetallic complexes with variable metal-metal distances and geometries. researchgate.net
For instance, bimetallic palladium and platinum complexes have been synthesized using a proton-responsive 1,8-naphthyridine-based ligand. flinders.edu.au The deprotonation of the naphthyridine nitrogen allows for the controlled formation of these multimetallic complexes. flinders.edu.au In these structures, the naphthyridine ligands can adopt a bridging mode, holding two metal centers in close proximity, although the metal atoms may be significantly displaced from the plane of the naphthyridine ring. flinders.edu.au The design of such ligands has also been extended to ruthenium(II) polypyridyl aquo complexes, where a bi psgcas.ac.innih.govnaphthyridine ligand was investigated for its potential to mediate photooxidation. nih.gov
Organometallic Catalytic Systems
While specific examples detailing the use of this compound in aldehyde olefination and Suzuki cross-coupling are not prevalent in the reviewed literature, the broader class of 1,8-naphthyridine derivatives has shown significant promise in organometallic catalysis. A manganese(I) complex featuring a proton-responsive hydroxy unit on a 1,8-naphthyridine-N-oxide scaffold has been synthesized and evaluated for its catalytic efficiency in the α-alkylation of ketones with primary alcohols. acs.org The presence of the proton-responsive group was found to be crucial for the catalytic activity. acs.org
Aldehyde Olefination: The Wittig reaction is a widely used method for the olefination of aldehydes and ketones. wikipedia.orgmasterorganicchemistry.com This reaction typically involves the use of a phosphonium (B103445) ylide to convert a carbonyl group into an alkene. wikipedia.orgmasterorganicchemistry.com More recent advancements have focused on developing catalytic versions of aldehyde olefination. researchgate.net While direct catalysis by this compound complexes is not explicitly documented, the principles of ligand design based on the 1,8-naphthyridine core could be applied to develop new catalysts for this transformation.
Suzuki Cross-Coupling: The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, typically employing a palladium catalyst to couple an organoboron compound with an organohalide. mt.comwikipedia.orgyonedalabs.com The efficiency of this reaction is highly dependent on the ligand coordinated to the palladium center. While research has been conducted on palladium-catalyzed Suzuki coupling to synthesize 2-amino-1,8-naphthyridines, the direct use of this compound as a ligand in these catalytic systems is an area for further exploration. semanticscholar.org
Advanced Materials Science Applications
The photophysical properties of the 1,8-naphthyridine core have been harnessed in the development of advanced materials, particularly in the field of fluorescent probes and sensors.
Fluorescent Probes and Sensors
Derivatives of 1,8-naphthyridine have been designed as fluorescent probes for the detection of various species. For example, a new class of fluorescent probes based on an electron push-pull-type 1,8-naphthyridine framework has been developed for sensing amines and proteins in aqueous media. nih.gov These probes react with primary amines to yield highly emissive products with a large Stokes shift, overcoming common issues like fluorescence quenching in aqueous environments. nih.gov
Furthermore, a 1,8-naphthyridine-based clip-like receptor has been synthesized as an "off-on" fluorescent probe for the selective sensing of Zn2+ in both aqueous solutions and living cells. rsc.org The design of these molecules leverages the specific coordination of the target ion to the naphthyridine nitrogen atoms, which in turn modulates the fluorescence output of the molecule.
Optimization of Optical Performance
The optimization of the optical performance of materials incorporating the 1,8-naphthyridine scaffold is a key area of research. In the context of fluorescent probes, the introduction of electron-donating and electron-withdrawing groups to create a "push-pull" system can lead to desirable properties such as large Stokes shifts. nih.gov For instance, the 1,8-Nap-F probe, designed for amine sensing, exhibits a Stokes shift of over 70 nm. nih.gov The specific substitution pattern on the naphthyridine ring can be fine-tuned to modulate the absorption and emission wavelengths, as well as the quantum yield of the fluorophore. The related 1,8-naphthalimide (B145957) structure is also a well-known fluorophore whose derivatives have been extensively studied and optimized for various sensing applications, providing a roadmap for the further development of this compound-based optical materials. mdpi.comnih.govacs.org
Corrosion Inhibition
Derivatives of 1,8-naphthyridine have demonstrated significant potential as corrosion inhibitors for metals in acidic environments. psgcas.ac.in These compounds can adsorb onto the metal surface, forming a protective film that impedes the corrosion process. psgcas.ac.inresearchgate.net
The inhibition efficiency of these compounds is dependent on their concentration and the nature of the substituents on the naphthyridine ring. psgcas.ac.in Studies on the corrosion of mild steel in hydrochloric acid have shown that 1,8-naphthyridine derivatives can act as mixed-type inhibitors. psgcas.ac.inresearchgate.net The presence of electron-rich centers and π-electrons in the naphthyridine moiety facilitates strong adsorption onto the metal surface. psgcas.ac.in The adsorption process has been found to follow the Langmuir adsorption isotherm. psgcas.ac.inresearchgate.net Electrochemical impedance spectroscopy and potentiodynamic polarization are common techniques used to evaluate the performance of these inhibitors. psgcas.ac.inresearchgate.netscielo.org.mx
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) | Reference |
| 0.3 | 99.21 | psgcas.ac.in |
| 0.3 | 98.07 | psgcas.ac.in |
| 1 | 96.95 | nih.gov |
Other Emerging Non-Medicinal Applications
Beyond their well-documented roles in medicinal chemistry, moieties based on this compound are finding increasing utility in a variety of non-medicinal scientific and technological fields. The unique photophysical properties, coordination capabilities, and structural rigidity of this heterocyclic scaffold have made it a valuable building block in the development of functional materials, including fluorescent sensors, components for organic light-emitting diodes (OLEDs), specialized catalysts, and supramolecular assemblies.
A significant area of emerging application for this compound derivatives is in the field of fluorescent chemosensors. These molecules are designed to detect the presence of specific ions or molecules by exhibiting a change in their fluorescence properties. For instance, a novel fluorescent chemosensor incorporating a naphthyridine-boronic acid derivative has been synthesized for the selective detection of mercury ions (Hg²⁺). This sensor demonstrates a significant quenching of its fluorescence intensity upon interaction with Hg²⁺, a phenomenon attributed to a photoinduced electron transfer (PET) mechanism. Notably, the sensitivity of this sensor towards Hg²⁺ is enhanced by a factor of at least seven in the presence of D-fructose at physiological concentrations, suggesting a cooperative binding mechanism. This dual-sensing capability presents potential applications in the food industry, such as for detecting mercury contamination in high-fructose corn syrup. nih.gov
Another interesting application lies in the development of fluorescent ligands for biological receptors, not for therapeutic purposes, but as tools for research. A series of 1,this compound-3-carboxamides have been functionalized with fluorophores to create selective ligands for the cannabinoid type 2 (CB₂) receptor. One such fluorescent ligand, 32 , exhibited a high affinity for the human CB₂ receptor (pKᵢ = 6.33 ± 0.02) and over 21-fold selectivity compared to the CB₁ receptor. nih.gov The development of such selective fluorescent probes is crucial for studying the distribution and function of these receptors in biological systems.
The electroluminescent properties of 1,8-naphthyridine derivatives have also been harnessed in the fabrication of organic light-emitting diodes (OLEDs). A series of n-type conjugated oligomers based on 1,8-naphthyridine have been investigated as emitters and electron-transport materials in OLEDs. These materials exhibit high fluorescence quantum yields (0.70–1.0) in the solid state and emit light across the visible spectrum, from blue to yellow. Single-layer OLEDs fabricated with these materials have demonstrated promising performance, with yellow emitters achieving a maximum brightness of 250 cd/m² and a maximum current efficiency of 1.2 cd/A. White-pink emitters have reached even higher brightness levels of 400 cd/m² at 4 volts with a current efficiency of 0.6 cd/A. researchgate.net Furthermore, iridium(III) complexes incorporating naphthyridine-based ligands have been developed for highly efficient green to red OLEDs, with some devices achieving external quantum efficiencies exceeding 30% and exceptionally high brightness. rsc.org
| Emitter Type | Maximum Brightness (cd/m²) | Maximum Current Efficiency (cd/A) | Emission Color |
| 1,8-Naphthyridine Oligomer | 250 | 1.2 | Yellow |
| 1,8-Naphthyridine Oligomer | 400 (at 4V) | 0.6 | White-Pink |
| Iridium(III) Complex | 242,548 | - | Green to Red |
In the realm of catalysis, the 1,8-naphthyridine scaffold serves as a versatile ligand for transition metals, facilitating a range of organic transformations. A manganese(I) complex featuring a proton-responsive 1,8-naphthyridine-N-oxide ligand has been shown to be an effective catalyst for the α-alkylation of ketones with primary alcohols. The presence of the hydroxyl group on the ligand is crucial for its catalytic activity. acs.org Additionally, palladium(II) complexes with 1,8-naphthyridine-functionalized N-heterocyclic carbene ligands have been examined for their catalytic activity in Suzuki–Miyaura and Kumada–Corriu coupling reactions, which are fundamental methods for carbon-carbon bond formation in organic synthesis. researchgate.net
The unique hydrogen-bonding capabilities and planar structure of the this compound moiety make it an excellent candidate for applications in supramolecular chemistry and biomolecular recognition. Substituted 1,8-naphthyridin-2(1H)-ones have been designed as artificial nucleobases to recognize adenine (B156593) in both DNA and RNA duplex and triplex structures. For example, the 7-chloro-1,this compound nucleobase demonstrated consistently increased affinity for adenine compared to the natural nucleobase, thymine. The thermal stability of nucleic acid duplexes was significantly increased upon incorporation of this modified nucleobase, with increases per modification ranging from 1.2°C to 3.5°C depending on the sequence context. nih.gov This highlights the potential for these compounds in the development of synthetic molecules for gene targeting and diagnostics. The ability of 1,8-naphthyridine derivatives to form well-defined supramolecular structures is further exemplified by the crystal structure of 7-amino-1,this compound monohydrate, where molecules self-assemble into tapes through hydrogen bonding, which are then connected by water chains to form a three-dimensional network. nih.gov
| Modified Nucleobase | Target | Increase in Thermal Stability (°C per modification) |
| 7-chloro-1,this compound | PNA-DNA duplex | 2.0 - 3.5 |
| 7-chloro-1,this compound | PNA-RNA duplex | 1.2 - 3.2 |
| 7-chloro-1,this compound | PNA-DNA-PNA triplex | 2.7 - 3.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
